molecular formula C12H14O2 B13043942 (1R,2S)-Benzyl 2-methylcyclopropanecarboxylate

(1R,2S)-Benzyl 2-methylcyclopropanecarboxylate

Cat. No.: B13043942
M. Wt: 190.24 g/mol
InChI Key: UEGDTXGDZZESGT-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-Benzyl 2-methylcyclopropanecarboxylate is an organic compound with a unique structure that includes a cyclopropane ring, a benzyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-Benzyl 2-methylcyclopropanecarboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 2-methylcyclopropanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Benzyl 2-methylcyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,2S)-Benzyl 2-methylcyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-Benzyl 2-methylcyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site for various biochemical reactions, while the benzyl group can enhance the compound’s binding affinity to target proteins. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-Benzyl 2-methylcyclopropanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its potential for medicinal applications, while the cyclopropane ring provides a rigid and sterically constrained structure that can influence its interaction with molecular targets.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

benzyl (1R,2S)-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-9-7-11(9)12(13)14-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11+/m0/s1

InChI Key

UEGDTXGDZZESGT-GXSJLCMTSA-N

Isomeric SMILES

C[C@H]1C[C@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.